molecular formula C21H23NO3 B1204737 Proroxan CAS No. 33743-96-3

Proroxan

Cat. No.: B1204737
CAS No.: 33743-96-3
M. Wt: 337.4 g/mol
InChI Key: GZIISXIDAZYOLI-UHFFFAOYSA-N
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Description

Proroxan, also known as pyrroxane or pirroksan, is a pharmaceutical drug primarily used as an antihypertensive agent. It was developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health. This compound is a non-selective alpha-blocker (α-adrenoreceptor antagonist) and is used in the treatment of Ménière’s disease, motion sickness, and allergic dermatitis .

Biochemical Analysis

Biochemical Properties

Proroxan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with α-adrenergic receptors, inhibiting their activity. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. Additionally, this compound interacts with other biomolecules such as neurotransmitters, influencing their release and uptake .

Cellular Effects

This compound affects various types of cells and cellular processes. In vascular smooth muscle cells, it induces relaxation by blocking α-adrenergic receptors. This action leads to vasodilation and reduced blood pressure. In neuronal cells, this compound influences cell signaling pathways by modulating the release and uptake of neurotransmitters. This modulation can affect gene expression and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α-adrenergic receptors, inhibiting their activity. This inhibition prevents the usual action of catecholamines, leading to vasodilation and decreased blood pressure. This compound also affects enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism. These changes can lead to alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its rapid onset of action and short duration of effect. This compound’s stability and degradation are influenced by pH levels, with reduced solubility and increased degradation observed at pH values between 3 and 5.5. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, toxic effects such as excessive vasodilation and hypotension can occur. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations. These metabolic processes can affect the levels of metabolites and influence metabolic flux within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Proroxan is synthesized through a series of chemical reactions involving the formation of its core structure, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride. The synthesis involves the use of reagents such as 3-phenylpyrrolidine and various acids and bases to control the pH and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of ion-pair chromatographic analysis with specific columns and detectors to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Proroxan undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions vary depending on the desired reaction, with specific pH levels and temperatures being crucial for optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Proroxan has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Proroxan is compared with other alpha-blockers such as:

    Prazosin: Another alpha-blocker used to treat hypertension and anxiety.

    Doxazosin: Used for hypertension and benign prostatic hyperplasia.

    Terazosin: Similar to doxazosin, used for hypertension and prostate issues.

Uniqueness

This compound is unique due to its rapid onset of action and short duration of effect. It also has a distinct chemical structure that allows for specific interactions with alpha-adrenoreceptors, making it effective in reducing alcohol and drug consumption .

Biological Activity

Proroxan, also known as pyrroxan, is an α-adrenergic antagonist that has garnered attention for its diverse biological activities, particularly in the fields of psychiatry and pharmacology. Originally developed in the 1970s, it was primarily used for treating vegetative crises and has since been explored for various other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, clinical applications, and case studies.

This compound functions by selectively blocking α-adrenergic receptors, which inhibits the effects of endogenous catecholamines like norepinephrine. This mechanism is essential in managing conditions characterized by excessive adrenergic activity. The drug's ability to modulate neurotransmitter levels has led to its investigation in several clinical contexts.

1. Treatment of Diencephalic Disorders

This compound has been effectively used in treating diencephalic disorders, particularly vegetative crises. Clinical studies have shown significant improvements in patients experiencing autonomic dysregulation, characterized by symptoms such as dizziness and nausea. A study indicated that a single oral dose of 30 mg this compound significantly increased statokinetic stability and reduced symptoms of motion sickness compared to a control group .

2. Anti-Alcohol and Anti-Drug Effects

Research has demonstrated this compound's potential in reducing alcohol and drug motivation. It has shown promise in psychiatric settings for patients with substance use disorders, where it helps decrease cravings and consumption levels .

3. Vestibular Function Improvement

In controlled trials, this compound exhibited a notable effect on vestibular function, decreasing the severity of vestibular responses by approximately 60% during motion sickness tests. This suggests its utility in managing vestibular disorders .

Case Studies and Clinical Trials

Several studies have explored this compound's efficacy across different patient populations:

  • Study on Motion Sickness : A randomized trial compared this compound (30 mg) with dimenhydrinate (100 mg) in patients subjected to motion sickness tests. Results indicated that this compound was comparably effective while exerting a more favorable profile on sensory responses .
  • Psychiatric Applications : In patients with anxiety disorders, this compound demonstrated a reduction in anxiety symptoms due to its adrenergic blockade properties, supporting its use as an adjunct therapy .

Biological Activity Summary Table

Activity Effect Reference
α-Adrenergic Blockade Reduces adrenergic activity
Anti-Motion Sickness Increases statokinetic stability
Substance Use Reduction Decreases alcohol/drug cravings
Vestibular Response Modulation Reduces dizziness and nausea

Pharmacokinetics

This compound is administered orally and exhibits rapid absorption with peak plasma concentrations typically reached within 1-2 hours post-administration. Its pharmacokinetic profile indicates a half-life conducive to its use in acute settings while allowing for flexibility in dosing regimens.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIISXIDAZYOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33025-33-1 (hydrochloride)
Record name Proroxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046285
Record name Proroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33743-96-3
Record name Proroxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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